molecular formula C20H8Br2N2NaO9 B213172 C.I. Acid Red 91 CAS No. 548-24-3

C.I. Acid Red 91

Cat. No.: B213172
CAS No.: 548-24-3
M. Wt: 603.1 g/mol
InChI Key: LXPLFSYCGARHMW-UHFFFAOYSA-N
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Description

C.I. Acid Red 91, also known as Eosin B, is a synthetic dye belonging to the xanthene dye family. It is commonly used as a coloring agent in the textile, paper, and leather industries. Additionally, it serves as a histological dye in biological applications due to its fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: C.I. Acid Red 91 is synthesized through the bromination of fluorescein. The process involves the reaction of fluorescein with bromine in the presence of a suitable solvent, resulting in the formation of tetrabromofluorescein. This intermediate is then nitrated to produce dibromo dinitro fluorescein, which is subsequently converted to its disodium salt form, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through repeated crystallization from butan-1-ol to remove any inorganic halides .

Chemical Reactions Analysis

Types of Reactions: C.I. Acid Red 91 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the azo linkages in the dye, resulting in the formation of amines.

    Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium dithionite (Na₂S₂O₄) or other reducing agents under acidic or basic conditions.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted xanthene derivatives

Scientific Research Applications

C.I. Acid Red 91 has a wide range of scientific research applications, including:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed as a histological stain for tissues, cells, and microorganisms. .

    Medicine: Investigated for its potential therapeutic effects, including antimalarial and anticancer properties.

    Industry: Utilized as a dye in the textile, paper, and leather industries.

Mechanism of Action

C.I. Acid Red 91 is similar to other xanthene dyes, such as Eosin Y (C.I. Acid Red 87) and Fluorescein. it is unique due to its dibromo dinitro structure, which imparts distinct fluorescent properties and staining characteristics .

Comparison with Similar Compounds

    Eosin Y (C.I. Acid Red 87): A tetrabromo derivative of fluorescein with slightly different staining properties.

    Fluorescein: A non-brominated xanthene dye used in various applications, including as a tracer dye in medical diagnostics

Properties

CAS No.

548-24-3

Molecular Formula

C20H8Br2N2NaO9

Molecular Weight

603.1 g/mol

IUPAC Name

disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H8Br2N2O9.Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;/h1-6,25-26H;

InChI Key

LXPLFSYCGARHMW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-].[Na]

548-24-3

Pictograms

Corrosive

Synonyms

Bluish, Eosine
Bluish, Eosine I
D and C Red No. 27
D.C. Red No. 27
eosin B
Eosine B
Eosine Bluish
Eosine I Bluish
Eosine I Bluish, Dipotassium Salt
Phloxin B
Phloxine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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